molecular formula C17H19F3N4O2 B2398236 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2201782-91-2

4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Cat. No.: B2398236
CAS No.: 2201782-91-2
M. Wt: 368.36
InChI Key: BHHGLUCCGAIZBX-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular structure, which incorporates a piperidine-linked pyrimidine and pyridine core, is characteristic of scaffolds designed to modulate biologically relevant targets. This structural class has been extensively investigated for its potential to interact with central nervous system (CNS) receptors . In particular, compounds featuring a similar 1-(benzoylpiperidin-4-yl)methanamine backbone with aryloxyethylene substituents have been identified as potent and highly selective agonists for the 5-HT1A receptor, demonstrating functional selectivity in cellular pathways such as ERK1/2 phosphorylation . Such biased agonists are being explored for their promising efficacy in models of depression and Parkinson's disease, suggesting that this compound may serve as a valuable chemical probe or starting point for developing new neuropsychiatric therapeutics . Furthermore, the presence of the trifluoromethyl group on the pyridine ring is a common strategy in drug design to enhance metabolic stability and improve membrane permeability, thereby optimizing the compound's pharmacokinetic profile for in vivo studies . Researchers can utilize this high-purity compound for target validation, mechanism-of-action studies, and as a key intermediate in the synthesis of novel bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-25-14-5-8-21-16(23-14)24-9-6-12(7-10-24)11-26-15-4-2-3-13(22-15)17(18,19)20/h2-5,8,12H,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGLUCCGAIZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine , identified by its CAS number 2415533-21-8, is a pyrimidine derivative with potential biological activity. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F3N5OC_{15}H_{16}F_3N_5O with a molecular weight of 339.32 g/mol. The structure features a pyrimidine core substituted with a methoxy group and a piperidine moiety linked to a trifluoromethylpyridine, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆F₃N₅O
Molecular Weight339.32 g/mol
CAS Number2415533-21-8

Research indicates that compounds similar to this compound may exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives with trifluoromethyl groups often enhance potency against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli .
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This compound may act as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes mellitus by prolonging the action of incretin hormones .

In Vitro Studies

In vitro studies have demonstrated that compounds with structural similarities to this compound possess notable antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Case Studies

  • DPP-4 Inhibition Study : A study focused on DPP-4 inhibitors highlighted the role of various substitutions on the pyrimidine scaffold, suggesting that modifications can significantly enhance inhibitory activity. The docking studies indicated favorable interactions with active site residues .
  • Antimicrobial Efficacy : Research on related compounds demonstrated their effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20H16F3N3O3
  • Molecular Weight : 403.4 g/mol
  • IUPAC Name : 5-[4-[4-methoxy-3-(trifluoromethyl)pyridin-2-yl]oxy-2-methylphenyl]-4-methyl-6-methylidenepyridazin-3-one

These properties contribute to its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including compounds similar to 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A derivative demonstrated efficacy against breast and lung cancer cell lines, with IC50 values indicating potent cytotoxicity .

Antiviral Properties

Pyrimidine derivatives have also been explored for their antiviral activities:

  • Target Viruses : Compounds have shown activity against HIV and other viral infections.
  • Case Study : Certain derivatives exhibited EC50 values lower than 10 nM against resistant strains of HIV, demonstrating their potential as antiviral agents .

Antimicrobial Effects

The antimicrobial properties of pyrimidines are well-documented, with specific derivatives showing effectiveness against various bacterial strains:

  • Broad-Spectrum Activity : Compounds related to this compound have been tested against Gram-positive and Gram-negative bacteria.
  • Case Study : One study reported MIC values as low as 0.25 µg/mL against Staphylococcus aureus .

Central Nervous System Applications

Given the structural attributes of the compound, it is being investigated for neuropharmacological effects:

  • Potential Uses : It may serve as a lead compound for developing treatments for neurological disorders such as depression and anxiety.
  • Research Findings : Preliminary studies suggest that modifications to the piperidine moiety enhance blood-brain barrier permeability, which is crucial for CNS-targeted therapies .

Comparative Data Table

Application AreaCompound TypeEfficacy/ActivityReference
AnticancerPyrimidine DerivativeIC50 < 10 µM
AntiviralPyrimidine DerivativeEC50 < 10 nM
AntimicrobialPyrimidine DerivativeMIC = 0.25–1 µg/mL
CNS ApplicationsPiperidine DerivativeEnhanced BBB permeability

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several pyrimidine-based derivatives. Below is a comparative analysis of its features against analogous compounds:

Compound Name Core Structure Key Substituents Reported Applications
4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine Pyrimidine 4-methoxy, 2-(piperidin-1-yl with trifluoromethylpyridinyloxy-methyl) Kinase inhibition (inferred)
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine Pyrimidine 4-methoxymethyl, 2-phenyl, 6-piperidin-1-yl Laboratory research (non-pharmacological)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-piperidin-1-yl, 2-amine Crystal structure studies, drug design
Piperidin-1-yl-propoxyphenyl-substituted 2-aminopyrimidines 2-Aminopyrimidine Piperidin-1-yl-propoxyphenyl side chain, 4-methylpiperazine Anticancer, antimicrobial agents

Pharmacological and Physicochemical Properties

  • The methoxy group may reduce cytotoxicity compared to halogenated analogues .
  • Solubility : The methoxy group improves aqueous solubility relative to purely lipophilic derivatives like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Preparation Methods

Preparation of 4-Methoxy-2-chloropyrimidine

The pyrimidine ring is synthesized via cyclocondensation or functionalization of preformed pyrimidines. A common route involves:

  • Cyclization of β-diketones with urea derivatives :

    • Reaction of 1,3-diketones with urea or thiourea under acidic conditions yields 2-aminopyrimidines, which are subsequently methoxylated.
    • Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Direct methoxylation :

    • 2-Chloropyrimidine-4-ol is treated with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the methoxy group.

Key reaction conditions :

  • Temperature: 80–120°C
  • Solvent: DMF, THF, or acetonitrile
  • Yield: 60–85%

Functionalization of the Piperidine Scaffold

Synthesis of 4-(Hydroxymethyl)piperidine

Piperidine-4-methanol is prepared via:

  • Reduction of ethyl isonipecotate :
    • Ethyl piperidine-4-carboxylate is reduced using lithium aluminum hydride (LiAlH₄) to yield piperidine-4-methanol.
    • Yield : ~90%.

Introduction of the Pyridinyloxymethyl Group

The hydroxyl group is functionalized via etherification:

  • Mitsunobu reaction :

    • Reaction of piperidine-4-methanol with 6-(trifluoromethyl)pyridin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
    • Conditions : THF, 0°C to room temperature, 12–24 hours.
    • Yield : 70–80%.
  • SN2 displacement :

    • Piperidine-4-methanol is converted to its chloromethyl derivative using thionyl chloride (SOCl₂), followed by reaction with 6-(trifluoromethyl)pyridin-2-ol.
    • Yield : 50–65%.

Coupling of Pyrimidine and Piperidine Fragments

Nucleophilic Aromatic Substitution (SNAr)

The chloropyrimidine undergoes displacement with the piperidine amine:

  • Reaction conditions :

    • Base: K₂CO₃ or DIPEA
    • Solvent: DMF or DMSO
    • Temperature: 80–100°C, 12–24 hours.
    • Yield : 60–75%.
  • Mechanistic insight :

    • The electron-withdrawing methoxy group activates position 2 for nucleophilic attack by the piperidine’s secondary amine.

Buchwald-Hartwig Amination

For less reactive pyrimidines, palladium-catalyzed coupling is employed:

  • Catalyst system :

    • Pd₂(dba)₃/Xantphos or Pd(OAc)₂/BINAP.
    • Base: Cs₂CO₃ or t-BuONa.
  • Conditions :

    • Solvent: Toluene or dioxane.
    • Temperature: 100–120°C, 24–48 hours.
    • Yield : 50–70%.

Optimization and Challenges

Competing Side Reactions

  • Demethylation : The methoxy group may undergo cleavage under strong acidic/basic conditions. Mitigated by using mild bases (e.g., K₂CO₃).
  • Steric hindrance : Bulky substituents on piperidine reduce coupling efficiency. Solved via microwave-assisted synthesis or elevated temperatures.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients.
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
SNAr Short reaction time Requires activated pyrimidine 60–75
Buchwald-Hartwig Tolerates electron-rich pyrimidines High catalyst cost 50–70
Mitsunobu etherification High regioselectivity Expensive reagents 70–80

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, J = 5.2 Hz, 1H, pyrimidine-H),
    • δ 6.95 (d, J = 8.0 Hz, 1H, pyridine-H),
    • δ 4.50 (s, 2H, OCH₂),
    • δ 3.90 (s, 3H, OCH₃).
  • MS (ESI) : m/z 423.1 [M+H]⁺.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the pyrimidine and trifluoromethylpyridine moieties. Key steps include:

  • Nucleophilic substitution for introducing the methoxy group on the pyrimidine ring.
  • Mitsunobu reaction or etherification to attach the 6-(trifluoromethyl)pyridin-2-yloxy group to the piperidine scaffold .
  • Solvent selection (e.g., dichloromethane for stability) and temperature control (0–25°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere use to prevent hydrolysis of intermediates .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substitution patterns and trifluoromethyl group integrity. Deuterated solvents (e.g., CDCl3_3) enhance resolution .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities. For example, piperidine ring conformation and pyrimidine-pyridine dihedral angles can be determined using synchrotron radiation .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula by matching experimental and theoretical m/z values within 3 ppm error .

Q. What in vitro models are appropriate for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to screen for kinase or receptor binding (e.g., tyrosine kinases, GPCRs). IC50_{50} values should be calculated using dose-response curves .
  • Cell Viability Assays: Employ MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .

Advanced Research Questions

Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?

Methodological Answer:

  • Solubility Correction: Adjust docking scores by incorporating solubility data (e.g., via HPLC logP measurements) to account for bioavailability discrepancies .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations to assess binding pocket flexibility. Compare RMSD values of ligand-receptor complexes to identify transient interactions missed in static models .
  • Fragment-Based Replacement: Synthesize truncated analogs (e.g., removing the trifluoromethyl group) to isolate contributions of specific moieties to activity .

Q. What strategies improve the pharmacokinetic profile of this compound through structural modifications?

Methodological Answer:

  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) on the pyrimidine ring to reduce CYP450-mediated oxidation. Validate using liver microsome assays .
  • Bioavailability Enhancement: Replace the methoxy group with a polyethylene glycol (PEG) chain to improve aqueous solubility. Monitor plasma concentration via LC-MS in rodent models .
  • Prodrug Design: Mask the piperidine nitrogen with a labile ester group to enhance oral absorption, followed by enzymatic cleavage in vivo .

Q. How can synthetic impurities be identified and controlled during large-scale production?

Methodological Answer:

  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., unreacted piperidine derivatives) .
  • Degradation Studies: Stress testing under acidic, basic, and oxidative conditions identifies common impurities (e.g., hydrolyzed trifluoromethylpyridine). Quantify via UPLC-MS and establish ICH-compliant thresholds (<0.15%) .

Q. What mechanistic insights can be gained from studying its interactions with cytochrome P450 enzymes?

Methodological Answer:

  • CYP Inhibition Assays: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to measure IC50_{50} values. Correlate with fluorescence-based substrate depletion assays .
  • Metabolite Profiling: Incubate the compound with hepatocytes and identify metabolites via LC-HRMS. Key pathways include O-demethylation of the methoxy group and oxidation of the piperidine ring .

Q. How does the trifluoromethyl group influence target selectivity in kinase inhibition assays?

Methodological Answer:

  • Comparative SAR Studies: Synthe analogs lacking the CF3_3 group and test against kinase panels (e.g., KinomeScan). A ≥10-fold selectivity shift suggests the CF3_3 group sterically blocks off-target binding pockets .
  • X-ray Co-Crystallization: Resolve ligand-kinase complexes to visualize CF3_3-induced hydrophobic interactions (e.g., with ATP-binding site residues like Leu119 in EGFR) .

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